Tetrabutylphosphonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrabutylphosphonium cation is a pale orange solid with the formula [N(C4H9)4]Br3. It is a salt of the lipophilic tetrabutylammonium cation and the linear tribromide anion. The salt is sometimes used as a reagent used in organic synthesis as a conveniently weighable, solid source of bromine.

Applications De Recherche Scientifique

Hydrogenation Reactions

Tetrabutylphosphonium ionic liquids have been effectively utilized as solvents or co-solvents in catalytic hydrogenation processes. For instance, a study demonstrated that biobased this compound ionic liquids exhibited excellent performance and recyclability in selective palladium-catalyzed hydrogenation of alkenes and polyenes such as linoleic acid. The ionic liquids were synthesized from this compound hydroxide and various organic acids, showing good yields and favorable thermodynamic properties for catalytic reactions .

Catalysis in Organic Synthesis

Another application involves the use of this compound methanesulfonate as a catalyst for organic reactions. A recent study highlighted its efficacy in facilitating various organic transformations, showcasing its potential in synthetic chemistry .

Gene Delivery Systems

This compound bromide has been explored as an adjuvant in gene delivery systems, particularly for small interfering RNA (siRNA) molecules. In a study involving plant cell cultures, it was found that this compound significantly enhanced the cellular uptake of siRNA, leading to effective gene silencing of the phytoene desaturase gene in Triticale plants. This application underscores its potential in agricultural biotechnology for crop improvement .

Solvent for Biomass Dissolution

The ability of this compound hydroxide to dissolve cellulose has been extensively studied, making it a promising candidate for biomass processing. Research indicates that aqueous solutions containing 86.8 to 93.9 mol% water can dissolve significant amounts of cellulose at room temperature, which is crucial for biofuel production and other industrial applications .

Ionic Liquid Properties

This compound-based ionic liquids possess unique thermodynamic and transport properties that make them suitable for various applications in materials science. They have been shown to form stable mixtures with water, which enhances their solubility characteristics and makes them effective solvents for polymer processing and other material transformations .

Case Studies

Propriétés

Numéro CAS |

15853-37-9 |

|---|---|

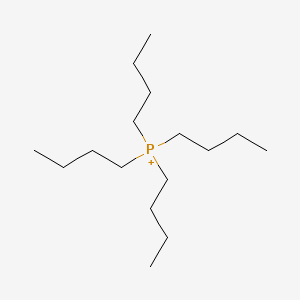

Formule moléculaire |

C16H36P+ |

Poids moléculaire |

259.43 g/mol |

Nom IUPAC |

tetrabutylphosphanium |

InChI |

InChI=1S/C16H36P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 |

Clé InChI |

BJQWBACJIAKDTJ-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC |

SMILES canonique |

CCCC[P+](CCCC)(CCCC)CCCC |

Apparence |

Solid powder |

Key on ui other cas no. |

15853-37-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bu4PBr TBP Br tetrabutylphosphonium tetrabutylphosphonium bromide tetrabutylphosphonium cation tetrabutylphosphonium chloride tetrabutylphosphonium iodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.